1,3-Dimethyl-5-nitroadamantane

描述

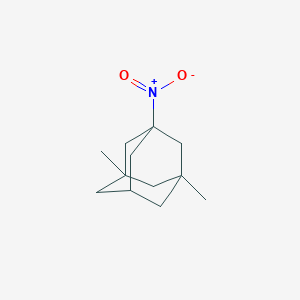

1,3-Dimethyl-5-nitroadamantane (CAS No. 6588-68-7) is a nitro-functionalized adamantane derivative characterized by methyl groups at positions 1 and 3 and a nitro group at position 5 of the adamantane cage structure. It is primarily recognized as an impurity (designated as Memantine Impurity M) in pharmaceutical synthesis, particularly in the production of memantine, a drug used to treat Alzheimer’s disease . The compound’s rigid adamantane backbone and substituent arrangement influence its physicochemical properties, such as thermal stability and lipophilicity, making it a subject of interest in organic and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-nitroadamantane can be synthesized through several methods. One commonly used method involves the nitration of adamantane derivatives. The reaction typically involves the use of nitric acid in the presence of acetic anhydride as a solvent. The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

化学反应分析

Types of Reactions

1,3-Dimethyl-5-nitroadamantane undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methyl groups can undergo substitution reactions with various electrophiles or nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted adamantane derivatives

科学研究应用

Structural Characteristics

- Chemical Formula : C12H19NO2

- Molecular Weight : 209.29 g/mol

- IUPAC Name : 1,3-dimethyl-5-nitroadamantane

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : The nitro group can be oxidized to form nitroso derivatives.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst.

- Substitution Reactions : The methyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization pathways, making it a key intermediate in organic synthesis .

Biology

Research indicates that this compound may exhibit neuroprotective properties. Given its structural similarity to memantine, a known NMDA receptor antagonist used in treating Alzheimer's disease, this compound is being investigated for potential therapeutic applications in neurological disorders .

Medicine

The compound's potential as a neuroprotective agent has led to its exploration in treating various neurological conditions. Its interaction with biological systems, including enzymes and receptors, is a significant area of study .

Industry

In industrial applications, this compound is utilized in developing advanced materials and as a precursor for synthesizing other functionalized adamantane derivatives. Its unique properties make it suitable for applications in nanotechnology and materials science .

Neuroprotective Studies

Several studies have investigated the neuroprotective effects of this compound. For instance:

- A study highlighted its potential interaction with NMDA receptors, suggesting it could mitigate excitotoxicity associated with neurodegenerative diseases .

Synthesis Optimization

Research on optimizing the synthesis of this compound has focused on improving yields through continuous-flow reactions. This method enhances reaction efficiency and product purity compared to traditional batch processes .

作用机制

The mechanism of action of 1,3-Dimethyl-5-nitroadamantane is primarily related to its interaction with biological targets. It is believed to exert its effects by modulating the activity of NMDA receptors, similar to memantine. This modulation can affect synaptic transmission and neuronal excitability, making it a potential candidate for the treatment of neurological disorders .

相似化合物的比较

Substituent Effects in Nitro-Adamantane Derivatives

1-Amino-3-nitroadamantane (CAS 243145-00-8)

- Structural Difference: Replaces the 1-methyl group of 1,3-Dimethyl-5-nitroadamantane with an amino group.

- Impact on Properties: Solubility: The amino group increases polarity, enhancing aqueous solubility compared to the methyl-substituted derivative. Reactivity: The amino group may participate in hydrogen bonding or act as a directing group in electrophilic substitution, altering reaction pathways. Applications: Amino-nitro derivatives are often intermediates in drug synthesis, whereas methyl-nitro derivatives like this compound are typically process-related impurities .

3-Chloroadamantan-1-yl Nitrate and Adamantane-1,3-diyl Dinitrate

- Structural Difference : Chloro and nitrate groups replace methyl and nitro substituents.

- Synthetic Pathways : Nitrolysis of 1,3-dichloroadamantane with fuming nitric acid yields these compounds, whereas this compound is synthesized via nitration of methyl-substituted precursors .

- Reactivity : Chloro substituents facilitate nitrolysis, while methyl groups in this compound may sterically hinder similar reactions. Nitrate esters (e.g., adamantane-1,3-diyl dinitrate) are more explosive than nitro derivatives due to the instability of the nitrate functional group .

Comparison with Non-Adamantane Nitro Compounds

1-Nitronaphthalene (CAS 86-57-5)

- Structural Difference : A nitro-substituted planar aromatic hydrocarbon versus a nitro-functionalized adamantane cage.

- Stability and Reactivity :

- Adamantane’s rigid structure stabilizes the nitro group through steric protection, reducing susceptibility to thermal decomposition compared to 1-nitronaphthalene, which is prone to oxidation and nitration reactions due to its planar aromatic system.

- The electron-withdrawing nitro group in 1-nitronaphthalene strongly activates the ring for electrophilic substitution, whereas adamantane’s cage structure limits such reactivity .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Reaction Conditions and Products of Methyl-Substituted Adamantanes

Research Findings and Implications

- Synthetic Regioselectivity : Methyl substituents in this compound influence nitration regioselectivity. For example, in the reaction of 1,3-dichloro-5,7-dimethyladamantane with nitric acid, methyl groups at positions 5 and 7 likely stabilize transition states, favoring nitro group addition at position 5 .

- In contrast, amino-substituted analogs (e.g., 1-Amino-3-nitroadamantane) could exhibit different bioactivity profiles due to altered polarity .

生物活性

1,3-Dimethyl-5-nitroadamantane, a derivative of adamantane, is gaining attention for its potential biological activities. This compound features a rigid adamantane structure with both methyl and nitro substituents, which may influence its reactivity and interactions with biological systems. This article explores the synthesis, biological activities, mechanisms of action, and potential applications of this compound.

This compound has the molecular formula and a molecular weight of 209.28 g/mol. It is characterized by the following structural features:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.28 g/mol |

| IUPAC Name | (1S,3R)-1,3-dimethyl-5-nitroadamantane |

| InChI Key | FUZZFPVZJGQAKD-WSVSKBAQSA-N |

Synthesis

The synthesis of this compound typically involves the nitration of 1,3-dimethyladamantane using a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds through the formation of a nitronium ion that attacks the adamantane core to introduce the nitro group. This method allows for controlled conditions to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, in vitro assays demonstrated its effectiveness against certain strains of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .

Antiviral Activity

Preliminary investigations suggest that this compound may have antiviral properties. It has been studied for its potential in inhibiting viral replication in cell cultures, although further research is required to elucidate specific viral targets and pathways affected by the compound .

Neurotoxicity Assessment

Recent studies have explored the neurotoxic potential of various compounds including this compound using high-throughput transcriptomics and phenotypic profiling. These studies aimed to identify gene expression changes associated with neurotoxic effects in neuronal cell lines .

The biological activity of this compound is believed to be linked to its structural features:

- Nitro Group Reactivity : The nitro group can undergo redox reactions that may influence cellular processes.

- Molecular Stability : The rigid adamantane core enhances binding affinity to biological macromolecules, potentially affecting pathways involved in microbial inhibition or antiviral activity .

Case Studies

Several case studies have highlighted the biological effects and potential applications of this compound:

- Antibacterial Activity : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL.

- Antiviral Screening : In cell culture assays involving influenza virus, this compound demonstrated a dose-dependent reduction in viral titers.

- Neurotoxicology : A comprehensive evaluation using high-content screening methods revealed alterations in gene expression patterns associated with neurotoxicity in neuronal cell lines exposed to various concentrations of the compound .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dimethyl-5-nitroadamantane, and what analytical methods validate its structural purity?

The synthesis of nitro-substituted adamantane derivatives typically involves nitrolysis of halogenated precursors. For example, reacting 1,3-dichloro-5,7-dimethyladamantane with fuming nitric acid at room temperature yields this compound alongside minor isomers (e.g., 2-oxaadamantane derivatives) . Key validation methods include:

- 2D NMR (e.g., - HSQC) to confirm connectivity and substitution patterns.

- X-ray crystallography for unambiguous structural determination of crystalline intermediates or products .

- Gas-liquid chromatography (GLC) to monitor reaction progress and quantify product ratios (e.g., 66.1% main product vs. 32.6% isomer in one study) .

Q. What are common impurities or byproducts formed during synthesis, and how are they mitigated?

Byproducts often arise from competing reaction pathways, such as:

- Oxaadamantane derivatives : Formed via nitrolysis-induced ring expansion, particularly under non-optimized conditions (e.g., absence of acetic anhydride) .

- Di-nitrated isomers : Result from over-nitration at multiple adamantane positions.

Mitigation strategies :

Advanced Research Questions

Q. How can competing reaction pathways (e.g., nitrolysis vs. oxidation) be controlled during synthesis?

The reaction mechanism involves a balance between nitrolysis (C–Cl bond cleavage) and oxidation. For example:

- Nitrolysis dominance : Achieved by using excess fuming HNO₃ and avoiding protic solvents that favor oxidation.

- Intermediate trapping : Acetic anhydride suppresses oxaadamantane formation by stabilizing reactive intermediates (e.g., 3-chloro-5,7-dimethyladamantan-1-yl nitrate) .

Methodological tip : Kinetic studies via GLC or in-situ IR spectroscopy can identify critical control points (e.g., rapid chloride displacement vs. slower ring expansion) .

Q. How should researchers reconcile contradictory spectral data (e.g., NMR shifts) for nitro-adamantane derivatives?

Contradictions may arise from:

- Dynamic conformational effects : Nitro groups induce steric strain, altering chemical shifts.

- Isomeric mixtures : Overlapping signals from diastereomers or regioisomers.

Resolution workflow :- Repeat experiments under identical conditions to confirm reproducibility.

- Use advanced NMR techniques (e.g., NOESY for spatial proximity analysis).

- Compare with X-ray data or computational models (DFT calculations for expected shifts) .

Q. What strategies optimize regioselectivity in nitration of polysubstituted adamantanes?

Regioselectivity is influenced by:

- Substituent electronic effects : Electron-donating groups (e.g., methyl) direct nitration to adjacent positions.

- Steric hindrance : Bulky substituents block nitration at crowded sites.

Experimental design :

属性

IUPAC Name |

1,3-dimethyl-5-nitroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZFPVZJGQAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344322 | |

| Record name | 1,3-Dimethyl-5-nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6588-68-7 | |

| Record name | 1,3-Dimethyl-5-nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。